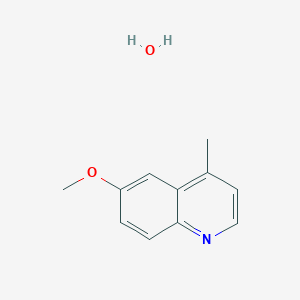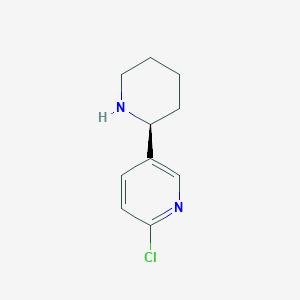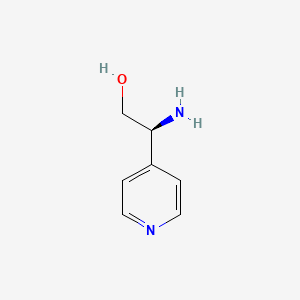![molecular formula C7H9N3O4 B6329592 1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole CAS No. 1207176-03-1](/img/structure/B6329592.png)
1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a dioxolane moiety
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint about the potential targets of this compound .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, such as the 14-alpha demethylase enzyme . This inhibition prevents the demethylation of a precursor to ergosterol, a crucial component of certain cellular membranes .
Biochemical Pathways
Based on the potential inhibition of the 14-alpha demethylase enzyme, it can be inferred that the compound might affect the ergosterol biosynthesis pathway .
Result of Action
The potential inhibition of the 14-alpha demethylase enzyme could lead to disruption in the synthesis of ergosterol, affecting the integrity of certain cellular membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent nitration of the pyrazole ring. One common method involves the reaction of a suitable pyrazole derivative with 1,3-dioxolane in the presence of an acid catalyst . The nitration step can be achieved using nitric acid or a nitrating mixture under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The dioxolane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole has several scientific research applications:
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A related compound with similar structural features but lacking the nitro group.
4-Nitro-1H-pyrazole: Similar to the target compound but without the dioxolane moiety.
1,3-Dioxane: Another cyclic acetal with different ring size and properties.
Uniqueness: 1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole is unique due to the combination of the dioxolane ring and the nitro-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c11-10(12)6-3-8-9(4-6)5-7-13-1-2-14-7/h3-4,7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFTUNRCZSUESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)



